1-Methyl-1H-Indol-3-ol: Chemical Architecture, Physical Properties, and Experimental Methodologies in Drug Development
1-Methyl-1H-Indol-3-ol: Chemical Architecture, Physical Properties, and Experimental Methodologies in Drug Development
Executive Summary
In the landscape of heterocyclic chemistry, indole derivatives serve as privileged scaffolds for drug discovery. 1-Methyl-1H-indol-3-ol (CAS: 107638-00-6)[1], also known as 1-methylindoxyl, represents a highly specialized building block. By masking the N1 position with a methyl group and retaining a reactive hydroxyl group at the C3 position, this molecule offers unique electronic, steric, and pharmacological properties. This whitepaper provides an in-depth technical analysis of its structural dynamics, physical properties, and field-proven synthetic methodologies, designed specifically for researchers and drug development professionals.
Chemical Structure and Molecular Architecture
The core architecture of 1-Methyl-1H-indol-3-ol consists of a bicyclic indole ring functionalized with an N-methyl group and a C3-hydroxyl group[2]. This specific substitution pattern fundamentally alters the molecule's behavior compared to unsubstituted indoles:
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Loss of Hydrogen-Bond Donor Capacity: Unsubstituted indoles rely heavily on the N-H bond to act as a hydrogen-bond donor in protein-ligand interactions. Methylation at N1 eliminates this capability, forcing the molecule to interact with target proteins via hydrophobic interactions or through the C3-hydroxyl group[3].
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Electronic Inductive Effects: The N-methyl group exerts a weak electron-donating inductive effect. This increases the electron density across the pyrrole ring, subsequently enhancing the nucleophilicity of the C3-hydroxyl oxygen. This makes the C3 position highly reactive for downstream derivatization, such as esterification[4].
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Oxidative Stability: While 3-hydroxyindoles (indoxyls) are notoriously prone to oxidative dimerization (forming indigo dyes), N-methylation provides a degree of steric hindrance and electronic modulation that slightly stabilizes the monomeric form, though inert conditions remain necessary during synthesis.
Physical and Chemical Properties
Understanding the physicochemical profile of 1-Methyl-1H-indol-3-ol is critical for predicting its pharmacokinetics and behavior in biochemical assays. The quantitative data is summarized below[1],[2]:
| Property | Value | Significance in Drug Development |
| CAS Registry Number | 107638-00-6 | Primary identifier for sourcing and regulatory documentation. |
| Molecular Formula | C9H9NO | Defines the atomic composition. |
| Molecular Weight | 147.17 g/mol | Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD). |
| XLogP3 | 1.9 | Indicates moderate lipophilicity, suitable for membrane permeability without excessive hydrophobic trapping. |
| Topological Polar Surface Area (TPSA) | 25.2 Ų | Highly favorable for blood-brain barrier (BBB) penetration. |
| Complexity | 148 | Represents a simple, highly tractable synthetic scaffold. |
| SMILES String | CN1C=C(C2=CC=CC=C21)O | Essential for computational modeling and in silico docking studies. |
Biochemical Applications and Target Binding
The structural nuances of 1-Methyl-1H-indol-3-ol make it a versatile tool in pharmacology and biochemistry:
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Gαi2 Protein Inhibition: Derivatives of 1-methyl-1H-indol-3-ol are actively utilized in the synthesis of ketimines designed to target Gαi2 proteins. These small molecule inhibitors have shown efficacy in attenuating the migration of cancer cells, highlighting the scaffold's utility in oncology[5].
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Anti-Biofilm Agents (LecA Targeting): The compound serves as a critical residue-binding fragment in the development of glycomimetic inhibitors targeting Pseudomonas aeruginosa LecA. By occupying specific hydrophobic pockets, these inhibitors disrupt bacterial biofilms[6].
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Chromogenic Substrates: Halogenated analogs (e.g., 5-bromo-4-chloro-1-methyl-1H-indol-3-ol) are used to study molecular recognition patterns. The absence of the free indole nitrogen-hydrogen group alters binding properties, demonstrating the importance of the N-H bond in standard assays and providing a mechanism to tune enzyme-substrate affinity[3].
Mechanistic shift in protein-ligand binding due to N-methylation of the indole core.
Experimental Protocols: Synthesis and Derivatization
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes causality for the experimental choice and an In-Process Control (IPC) to verify success.
Protocol A: Synthesis of 1-Methyl-1H-indol-3-ol via N-Alkylation
Objective: Selectively methylate the N1 position of 1H-indol-3-ol (Indoxyl) without O-alkylating the C3 position.
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Preparation & Inert Atmosphere: Purge a dry round-bottom flask with Argon.
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Causality: 3-hydroxyindoles are highly susceptible to oxidative dimerization into indigo derivatives. Argon prevents premature degradation.
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Deprotonation: Dissolve 1H-indol-3-ol (1.0 eq) in anhydrous DMF. Cool the solution to 0°C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion, 1.1 eq).
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Causality: The 0°C temperature suppresses the kinetic formation of the O-alkylated byproduct, favoring the thermodynamically stable N-anion.
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Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise over 15 minutes. Stir for 2 hours, allowing the reaction to slowly reach room temperature.
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Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1).
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Validation Metric: The starting material (lower Rf due to polar N-H) should disappear, replaced by a new, higher Rf spot (loss of hydrogen bonding).
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Workup & Final Validation: Quench with saturated aqueous NH4Cl , extract with EtOAc, dry over Na2SO4 , and concentrate.
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Validation Metric: 1H -NMR ( CDCl3 ) must show a distinct singlet at ~3.7 ppm integrating for 3H (N- CH3 ), and the complete absence of the broad N-H peak at ~8.0 ppm.
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Protocol B: Derivatization to 1-Methyl-1H-indol-3-yl acetate
Objective: Synthesize the acetate ester (CAS: 3260-63-7)[4],[7] to protect the C3-hydroxyl group or create a lipophilic prodrug.
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Reaction Setup: Dissolve 1-Methyl-1H-indol-3-ol (1.0 eq) in anhydrous pyridine (acts as both solvent and base).
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Esterification: Add Acetic Anhydride ( Ac2O , 1.5 eq) dropwise at room temperature. Stir for 4 hours.
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Causality: Pyridine acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate that rapidly reacts with the C3-hydroxyl.
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Self-Validation (IPC): Monitor via LC-MS.
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Validation Metric: Look for the complete mass shift from the starting material ( m/z 147) to the acetate product ( m/z 189)[4].
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Purification: Dilute with water, extract with Dichloromethane (DCM), wash with 1M HCl (to remove pyridine), and purify via silica gel chromatography.
Synthetic workflow from Indoxyl to 1-Methyl-1H-indol-3-ol and its acetate derivative.
References
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PubChem (NIH): 1-Methyl-1h-Indol-3-Ol | C9H9NO | CID 9877407. Available at: [Link]
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Chemspace: 1-methyl-1H-indol-3-yl acetate - C11H11NO2. Available at:[Link]
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Semantic Scholar: Small molecule inhibitors targeting Gαi2 protein attenuate migration of cancer cells. Available at:[Link]
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UniLectin3D (University of Geneva): Q05097 protein in UniLectin3D: Residues binding 1-methyl-1H-indol-3-ol. Available at: [Link]
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